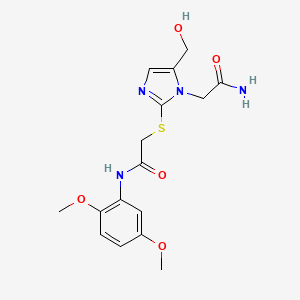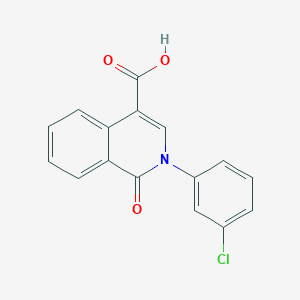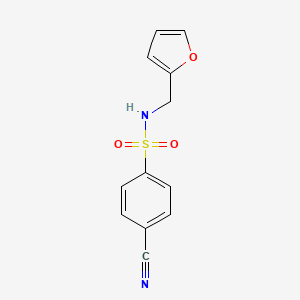![molecular formula C12H9ClFN3O2 B2715742 2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile CAS No. 1280918-72-0](/img/structure/B2715742.png)
2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains several functional groups, including a nitrile group (acetonitrile), a chloro-fluoro phenyl group, and an imidazolidinone group .
Applications De Recherche Scientifique
Hepatoprotective and Nephroprotective Activities
Chrysin, a flavonoid compound, has been studied for its wide range of pharmacological properties, including hepatoprotective and nephroprotective activities against various drugs and toxic agents. These protective effects are attributed to chrysin's antioxidant and anti-apoptotic activities, suggesting potential applications for similar compounds in mitigating liver and kidney damage caused by toxins (Pingili et al., 2019).
Toxicology and Mutagenicity of Herbicides
Research on 2,4-D herbicide toxicity and mutagenicity has advanced rapidly, with studies focusing on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species. This indicates a growing interest in the environmental and health impacts of chemical agents, which could be relevant to research on other chemically related compounds (Zuanazzi et al., 2020).
Solvent Separation Applications
The solvent properties of 1-butyl-3-methylimidazolium dicyanamide have been explored, particularly in the separation of hexane/hex-1-ene. This research demonstrates the utility of specific solvents in chemical separation processes, which may be relevant to the synthesis or purification of complex compounds like 2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile (Domańska et al., 2016).
Antimicrobial Agent Triclosan
Triclosan's occurrence, toxicity, and degradation in the environment have been comprehensively reviewed. This highlights the broader context of research on the environmental impact and degradation pathways of synthetic compounds, which may offer insights into the stability and ecological considerations for similar chemical agents (Bedoux et al., 2012).
Clinical PET Research in Gliomas
PET imaging studies in gliomas have been updated to include prognosis prediction, therapy planning, and monitoring. This illustrates the application of advanced imaging techniques in medical research, potentially guiding the development of diagnostic or therapeutic agents targeting similar pathologies (Herholz, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research could focus on elucidating the synthesis, structure, reactivity, and potential applications of this compound. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its reactivity, and biological studies to assess its bioactivity .
Propriétés
IUPAC Name |
2-[4-(2-chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O2/c1-12(8-3-2-7(14)6-9(8)13)10(18)17(5-4-15)11(19)16-12/h2-3,6H,5H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKURPLGSUWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC#N)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methyl}-2,3-dimethoxybenzamide](/img/structure/B2715664.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2715669.png)

![N-(4-isopropylphenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2715672.png)
![Ethyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2715674.png)



![[4-(1,1-Difluoroethyl)oxan-4-yl]methanol](/img/structure/B2715682.png)
